2-(2,5-Dichlorobenzoyl)-6-methoxypyridine
Overview
Description
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .Physical and Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid substance under normal conditions . It has a molecular weight of 209.45 g/mol .Scientific Research Applications
Synthesis and Derivatives
Antimalarial Activity
Significant for its potential biomedical applications, the derivative of 2-(2,5-dichlorobenzoyl)-6-methoxypyridine has been explored for its antimalarial properties. Görlitzer et al. (2006) synthesized derivatives and tested them for in vitro antimalarial activity, revealing promising results against Plasmodium falciparum strains. This research opens avenues for new antimalarial drugs based on the structural motif of this compound (Görlitzer et al., 2006).
Cytotoxic Activity
The synthesis and characterization of 2-methoxypyridine-3-carbonitrile derivatives have led to the discovery of compounds with significant cytotoxic activity against cancer cell lines. Al‐Refai et al. (2019) found that certain derivatives exhibit potent antiproliferative effects, highlighting the potential for these compounds in cancer therapy (Al‐Refai et al., 2019).
Molecular Modeling and Spectroscopic Studies
The charge transfer complexation of 2-methoxypyridine derivatives has been the subject of spectroscopic and molecular modeling studies. Alghanmi and Habeeb (2015) investigated the interaction between 5-amino-2-methoxypyridine and chloranilic acid, providing insights into the complex's stability and formation, which are crucial for understanding the electronic properties of these compounds (Alghanmi & Habeeb, 2015).
Synthesis of Functional Derivatives
Ershov et al. (2015) explored the synthesis of 2-methoxypyridine-3,4-dicarbonitriles and derivatives, demonstrating the versatility of this compound in creating functional materials with potential applications in organic electronics and fluorescent materials (Ershov et al., 2015).
Safety and Hazards
“2,5-Dichlorobenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to handle this substance with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZUPMIPOVWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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